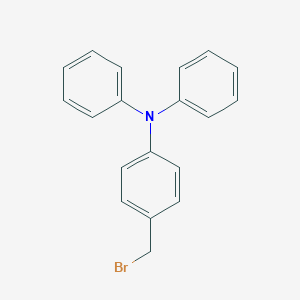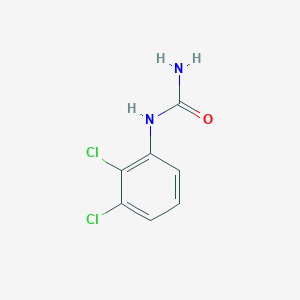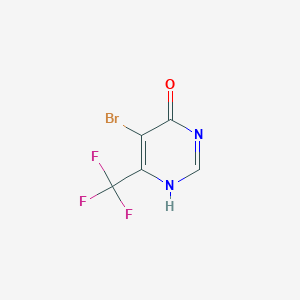
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C5H2BrF3N2O. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is characterized by the presence of a pyrimidine ring, a bromine atom, a trifluoromethyl group, and a hydroxyl group . The InChI code for this compound is 1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) .Aplicaciones Científicas De Investigación
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines Synthesis
5-Pyrimidyllithium species, stable due to the presence of electron-withdrawing substituents such as trifluoromethyl and bromine, facilitate the production of 5-carboxylic acids from compounds like 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol. This synthesis process, involving halogen/metal permutation followed by carboxylation, yields carboxylic acids with satisfactory to excellent outcomes. The process exemplifies the chemical versatility and potential for further functionalization of 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol in organic synthesis (Schlosser, Lefebvre, & Ondi, 2006).
Spectroscopic and Optical Characterization
The compound's characterization through spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, alongside density functional theory (DFT) studies, highlights its potential in materials science. The analysis of non-linear optical (NLO) properties and the examination of HOMO-LUMO energies point towards applications in optoelectronics and as a precursor for designing materials with specific electronic properties (Vural & Kara, 2017).
Synthesis of Biheterocycles
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol serves as an efficient precursor for the synthesis of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles, demonstrating its role in the generation of novel biologically active compounds. This stepwise synthesis process, involving nucleophilic substitution and cyclocondensation, opens avenues for pharmaceutical research and drug development (Aquino et al., 2017).
Antimicrobial and Antifungal Activities
The compound's derivatives have shown promising antimicrobial and antifungal activities, suggesting its utility in the development of new therapeutics. The synthesized pyrimidine derivatives containing an amide moiety exhibit significant inhibitory effects against various pathogens, including resistance to fungal infections. This indicates the potential of 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol derivatives in addressing challenges in infectious disease treatment and agriculture (Wu, Lan, Wu, & Fei, 2021).
Inhibitory Effect on ATP and ADP Hydrolysis
Studies on novel pyrimidines, including derivatives of 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol, have explored their potential as inhibitors of ATP and ADP hydrolysis in neurological research. This inhibitory effect, demonstrated in synaptosomes from rat cerebral cortex, highlights the potential of these compounds in neurological and pharmacological research, offering insights into their mechanism of action and therapeutic applications (Cechin et al., 2003).
Propiedades
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMRBYBFTLXIKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol | |
CAS RN |
126538-81-6 |
Source


|
| Record name | 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

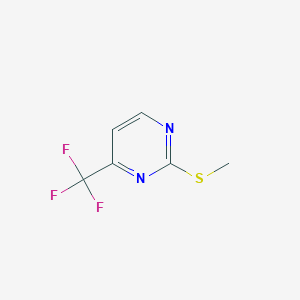
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
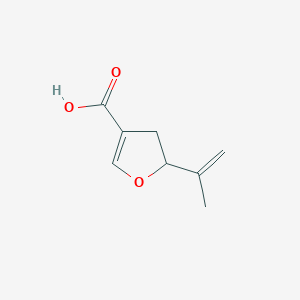

![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)
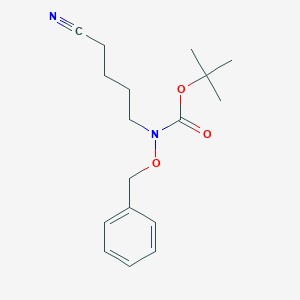
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

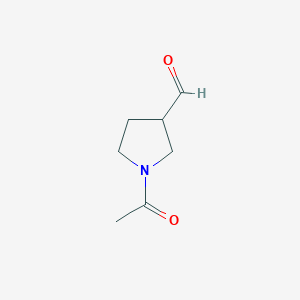
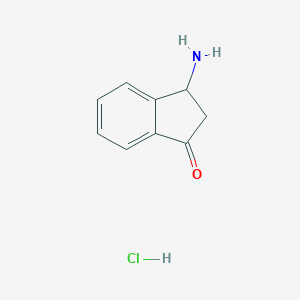

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
